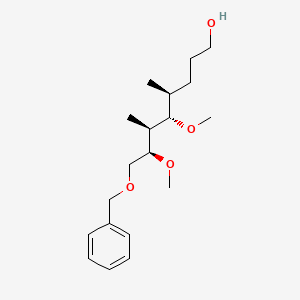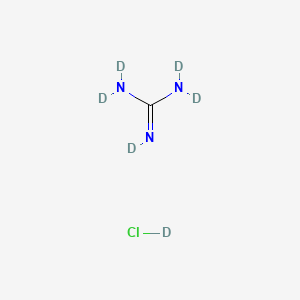
Guanidine-d5 deuteriochloride
Descripción general
Descripción
Guanidine-d5 deuteriochloride is the deuterium labeled version of Guanidine hydrochloride . It is involved in numerous processes including brain function and neuropathology . It is also a strong denaturant of proteins .
Synthesis Analysis
The synthesis of guanidines has been achieved through various methods. One approach involves transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines .Molecular Structure Analysis
The linear formula of this compound is D2NC(=ND)ND2 . The molecular weight is 101.57 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 185-189°C (lit.) .Aplicaciones Científicas De Investigación
Protein Folding and Stability : Guanidine hydrochloride, a related compound, is often used in studies of protein folding and stability. It has been found that at low concentrations, guanidine hydrochloride can refold acid-unfolded proteins, stabilizing their molten globule state. However, at higher concentrations, it causes cooperative unfolding of this state (Hagihara et al., 1993).
DNA and RNA Isolation : Guanidine hydrochloride is also used for the rapid isolation of chromosomal DNA from various tissues and cell lines. This technique is ideal for preparing DNA from large numbers of tissue samples (Bowtell, 1987).
Secondary Structure Analysis of Proteins : The use of deuterated guanidine hydrochloride, like Guanidine-d5 deuteriochloride, allows for enhanced spectroscopic analysis of proteins. This approach can reveal changes in protein secondary structures, such as increases in beta-sheet content under denaturing conditions (Speare & Rush, 2003).
Neurobiology : In neurobiological studies, guanidine hydrochloride has been shown to increase the excitability of motor nerve fibers and affect neurotransmitter release (Matthews & Wickelgren, 1977).
Drug Resistance in Viruses : Guanidine compounds, including guanidine hydrochloride, have been observed to influence the growth and drug resistance of viruses like poliovirus. Some virus strains can become dependent on guanidine for maximum replication (Carp, 1964).
Synthesis of DNA Analogues : Guanidine compounds are used in the synthesis of DNA analogues like deoxynucleic guanidine, which has potential applications in genetic research and drug development (Linkletter et al., 1999).
Safety and Hazards
Guanidine-d5 deuteriochloride may form combustible dust concentrations in air. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Guanidine-d5 Hydrochloride-d, also known as Guanidine-d5 deuteriochloride, primarily targets the Aldehyde dehydrogenase in the mitochondria . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine-d5 Hydrochloride-d acts as an inhibitor of this enzyme . It also interacts with other targets such as Ribonuclease pancreatic, DNA, Disks large homolog 4, Lysozyme, Guanidinoacetate N-methyltransferase, and Arginase .
Mode of Action
Guanidine-d5 Hydrochloride-d appears to act by enhancing the release of acetylcholine following a nerve impulse . It also seems to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological activities of these targets, thereby influencing the overall biological function.
Biochemical Pathways
The biochemical pathways affected by Guanidine-d5 Hydrochloride-d are primarily related to protein metabolism and the modulation of gene expressions . The compound’s interaction with its targets can influence the formation of complex tertiary structures in RNA, which are crucial for the modulation of gene expressions . Additionally, Guanidine-d5 Hydrochloride-d can affect the metabolism of proteins by acting as a protein denaturant .
Pharmacokinetics
Guanidine-d5 Hydrochloride-d is rapidly absorbed and distributed in the body . The half-life of Guanidine-d5 Hydrochloride-d is approximately 7-8 hours .
Result of Action
The primary result of Guanidine-d5 Hydrochloride-d’s action is the reduction of symptoms of muscle weakness and easy fatigability associated with the myasthenic complications of Eaton-Lambert syndrome . By enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, Guanidine-d5 Hydrochloride-d can help alleviate these symptoms .
Action Environment
The action, efficacy, and stability of Guanidine-d5 Hydrochloride-d can be influenced by various environmental factors. It’s worth noting that the compound’s strong basic nature and its existence primarily as guanidium ions at physiological pH could potentially influence its interaction with the biological environment .
Análisis Bioquímico
Biochemical Properties
Guanidine-d5 Hydrochloride-d plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Cellular Effects
Guanidine-d5 Hydrochloride-d has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a lysis buffer to extract RNA fragments from cells efficiently .
Molecular Mechanism
The molecular mechanism of Guanidine-d5 Hydrochloride-d involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to mediate potential-dependent transport of a variety of organic cations .
Temporal Effects in Laboratory Settings
The effects of Guanidine-d5 Hydrochloride-d change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Guanidine-d5 Hydrochloride-d vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Guanidine-d5 Hydrochloride-d is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Guanidine-d5 Hydrochloride-d is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Guanidine-d5 Hydrochloride-d and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2H)chlorane;1,1,2,3,3-pentadeuterioguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i/hD6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-YIKVAAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N=C(N([2H])[2H])N([2H])[2H].[2H]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718715 | |
| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108694-93-5 | |
| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108694-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


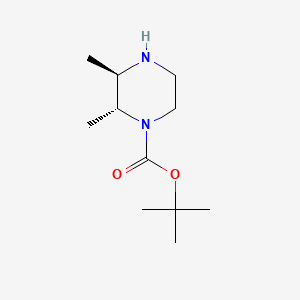

![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/no-structure.png)
![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
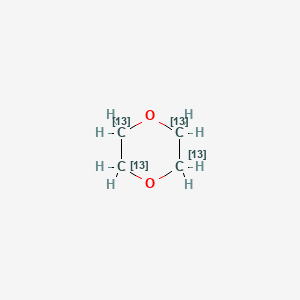
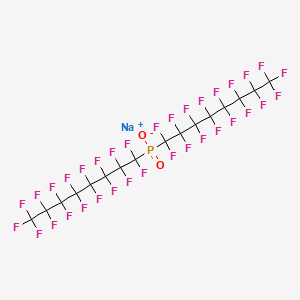


![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

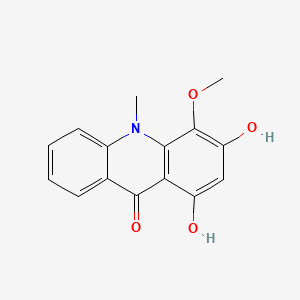
![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)
